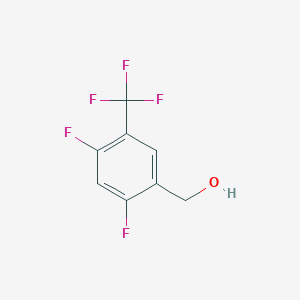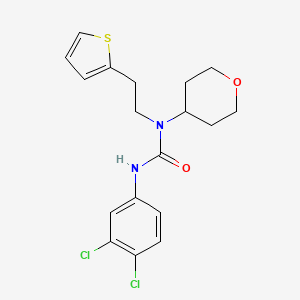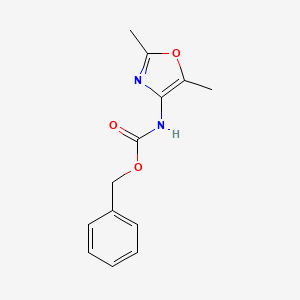
1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU is widely used in agriculture for its ability to enhance plant growth, increase fruit yield, and improve fruit quality. CPPU is also used in scientific research to study plant growth and development.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research by Bahrami and Hosseini (2012) explored the inhibition effect of certain organic compounds on mild steel corrosion in hydrochloric acid solutions. Although not the exact compound , this study highlights the potential application of structurally related compounds in protecting metals from corrosion. The study found that these compounds act as efficient inhibitors, with their performance improving with increasing concentration and decreasing temperature. This suggests that "1-(3-Chlorophenyl)-3-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)urea" could potentially serve a similar role in corrosion inhibition due to its organic and potentially reactive nature (Bahrami & Hosseini, 2012).
Insecticidal Activity
Mulder and Gijswijt (1973) investigated two new insecticides that interfere with cuticle deposition, demonstrating the role of structurally related compounds as insecticidal agents. The activity was attributed to defects in the process of cuticle deposition, suggesting that compounds like "this compound" could explore similar applications in pest control, given their potential for bioactivity (Mulder & Gijswijt, 1973).
Gelation Properties
Lloyd and Steed (2011) discussed how certain urea derivatives form hydrogels, influenced by the identity of the anion present. This study illustrates the utility of urea derivatives in creating materials with tunable physical properties, potentially applicable to "this compound" for the development of novel materials or drug delivery systems (Lloyd & Steed, 2011).
Synthesis for Anticancer Drugs
Zhang et al. (2019) established a high-yield synthetic method for an important intermediate for small molecule anticancer drugs, showcasing the relevance of urea derivatives in medicinal chemistry. This highlights the potential for "this compound" to serve as an intermediate or a lead compound in the development of new therapeutic agents (Zhang et al., 2019).
Biological Systems Study
Vengerovskii et al. (2014) examined a compound with anticonvulsant activity, providing insight into the neurological effects of urea derivatives. Although it focuses on a different urea derivative, this study underscores the potential of compounds like "this compound" to modulate bioelectric activity and ion content in brain structures, possibly contributing to anticonvulsant research (Vengerovskii et al., 2014).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-14-5-4-6-15(10-14)21-18(24)20-11-13-9-17(23)22(12-13)16-7-2-1-3-8-16/h1-8,10,13H,9,11-12H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZQRLMZIUVVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2615723.png)

![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)



![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)
![4-((6-((2-(cyclohexylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2615733.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2615734.png)
![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)